4-Pyridylmethylphosphonic acid
Overview
Description
4-Pyridylmethylphosphonic acid is an organic compound with the molecular formula C6H8NO3P It is a derivative of pyridine, where a phosphonic acid group is attached to the 4-position of the pyridine ring
Mechanism of Action
Target of Action
4-Pyridylmethylphosphonic acid (4-pmpa) is a novel pyridine-4-methylene derivative It has been shown to form complexes with metal ions such as copper (cu ii) .
Mode of Action
The mode of action of 4-pmpa involves its interaction with its targets, particularly metal ions. In the case of copper (Cu II), complexation occurs both via oxygen atoms of the phosphonic group and the nitrogen atom of the pyridine ring . This results in the formation of mononuclear complexes with a ligand-to-metal ratio of 1:1 and 2:1 .
Biochemical Pathways
It’s known that phosphonates, a class of compounds to which 4-pmpa belongs, can mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes
Result of Action
It’s known that phosphonates can inhibit metabolic enzymes by forming appropriate complexes with metal ions within these enzymes
Action Environment
It’s known that the complexation of 4-pmpa with metal ions occurs in aqueous solution , suggesting that the presence and properties of the solvent may influence its action
Biochemical Analysis
Biochemical Properties
4-Pyridylmethylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with metal ions such as copper (II), which can influence its biochemical activity . The compound interacts with enzymes and proteins through its phosphonic acid group, which can form strong bonds with metal ions and other biomolecules. These interactions can lead to the formation of stable complexes that can modulate the activity of enzymes and proteins, thereby influencing biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to exhibit antiproliferative effects against certain cancer cell lines, such as HT 29 (colorectal adenocarcinoma) and A 549 (non-small cell lung cancer) cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in cell signaling, leading to changes in gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form complexes with metal ions and other biomolecules. The compound can bind to metal ions such as copper (II) through its phosphonic acid group, forming stable complexes that can modulate the activity of enzymes and proteins . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The binding interactions of this compound with biomolecules are crucial for its biochemical activity and effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to form stable complexes with metal ions, which can influence its long-term effects on cellular function . Studies have indicated that the stability of these complexes can affect the duration and intensity of the compound’s biochemical activity. Additionally, the degradation of this compound over time can lead to changes in its effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites. These interactions can affect the overall metabolic balance within cells and tissues, highlighting the importance of this compound in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues and cells are crucial for its activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to various subcellular structures, such as the cytoplasm, nucleus, or mitochondria, where it can interact with enzymes and proteins to modulate their activity. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridylmethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-pyridylmethyl chloride with triethyl phosphite, followed by hydrolysis to yield the phosphonic acid . Another method includes the hydrothermal synthesis involving the reaction of pyridine-4-carboxaldehyde with phosphorous acid under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridylmethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives .
Scientific Research Applications
4-Pyridylmethylphosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl (pyridine-4-ylmethyl)phosphate: Similar in structure but with ethyl groups attached to the phosphonic acid.
4-Hydroxymethylpyridine: Contains a hydroxymethyl group instead of a phosphonic acid group.
Uniqueness: 4-Pyridylmethylphosphonic acid is unique due to its strong ability to form stable complexes with metal ions, which is not as pronounced in similar compounds. This property makes it particularly valuable in applications requiring strong metal-ligand interactions .
Properties
IUPAC Name |
pyridin-4-ylmethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c8-11(9,10)5-6-1-3-7-4-2-6/h1-4H,5H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAPICFMLRVVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508302 | |
Record name | [(Pyridin-4-yl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80241-43-6 | |
Record name | [(Pyridin-4-yl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Pyridylmethylphosphonic acid interact with metal ions, and what structural features arise from these interactions?
A1: this compound acts as a ligand, coordinating with metal ions like Cobalt (Co) and Copper (Cu) through its phosphonate group (PO3C) and, in some cases, the nitrogen atom in the pyridine ring. [, ] This coordination leads to the formation of metal-organic frameworks with distinct structural motifs. For instance, with Co(II), it forms a 2D layered structure where each phosphonate group bridges three Co(II) ions. [] In contrast, with Cu(II), it creates a 3D framework where the pyridyl groups further pillar the inorganic layers. []
Q2: Do these metal-organic frameworks based on this compound exhibit any interesting magnetic properties?
A2: Yes, both the Co(II) and Cu(II) complexes with this compound display metamagnetic behavior at low temperatures. [] This means they transition from a low-magnetization state to a high-magnetization state upon application of a critical magnetic field. The critical field required for this transition is dependent on the metal ion and the specific structure of the framework. [] For instance, the Co(II) complex requires a higher critical field (70 kOe) compared to the Cu(II) complex (47 kOe) at 1.8 K. [] This difference highlights how the choice of metal ion and the resulting structural differences can impact the magnetic properties of these materials.
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